2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a purine core with a thiazole moiety, which may confer unique pharmacological properties. Its molecular formula is and it has a molecular weight of .
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide belongs to the class of purine derivatives. These compounds are characterized by their heterocyclic structure and have been studied for their roles in biological systems, especially in relation to enzymatic reactions and receptor interactions .
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves several key steps:
The synthetic routes may require specific reagents such as acetic anhydride for acetylation and various solvents like dichloromethane or ethanol for reaction conditions. Additionally, controlling temperature and reaction time is crucial for optimizing yield and purity .
The molecular structure of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI Key | DXSIWUBNZNBJFV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=N1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
The structural representation illustrates the integration of the purine and thiazole components within the molecule .
The compound can participate in several types of chemical reactions:
The reactions typically utilize organic solvents such as dichloromethane or ethanol under controlled conditions to ensure successful transformations .
The mechanism of action for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide involves multiple pathways:
The compound is typically characterized by its solid-state at room temperature with a melting point that can vary based on purity.
Relevant chemical properties include solubility in organic solvents and stability under standard laboratory conditions. The presence of multiple functional groups allows for diverse chemical reactivity .
Research on 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-y)-N-(1,3-thiazol-2-y)acetamide focuses on its potential applications in pharmacology:
This compound's unique structure makes it a candidate for further exploration in drug development targeting specific diseases related to metabolic dysregulation and cellular signaling pathways .
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4